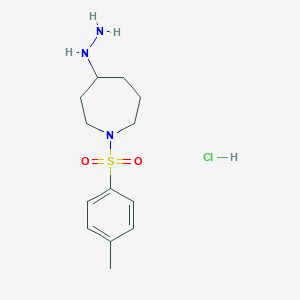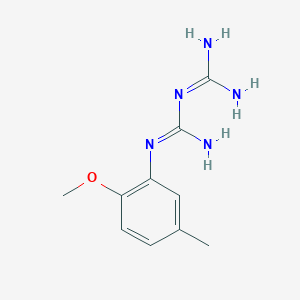
2,4-Dichloro-1,5-difluoro-3-(trichloromethoxy)benzene
Descripción general
Descripción
2,4-Dichloro-1,5-difluoro-3-(trichloromethoxy)benzene (DCF-TMB) is a halogenated aromatic compound that has been studied for its potential applications in scientific research. DCF-TMB is a colorless solid with a molecular weight of 326.4 g/mol and a melting point of 79-81°C. It has a high vapor pressure, making it suitable for use in gas-phase experiments. DCF-TMB has been used in a variety of scientific studies, including molecular modeling and spectroscopic studies, as well as in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-1,5-difluoro-3-(trichloromethoxy)benzene is not fully understood. However, it is believed that the halogen atoms in the molecule are responsible for its reactivity. The halogens can form bonds with other molecules and can act as electron donors or acceptors, allowing for the formation of new chemical bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,4-Dichloro-1,5-difluoro-3-(trichloromethoxy)benzene are not well understood. However, studies have shown that 2,4-Dichloro-1,5-difluoro-3-(trichloromethoxy)benzene can act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is also believed to have an anti-inflammatory effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,4-Dichloro-1,5-difluoro-3-(trichloromethoxy)benzene in laboratory experiments include its high vapor pressure, which makes it suitable for use in gas-phase experiments. Additionally, it is relatively easy to synthesize and is stable at room temperature. However, there are some limitations to using 2,4-Dichloro-1,5-difluoro-3-(trichloromethoxy)benzene in lab experiments. For example, it is toxic and should be handled with care. Additionally, it is not very soluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
Some potential future directions for research involving 2,4-Dichloro-1,5-difluoro-3-(trichloromethoxy)benzene include further studies into its mechanism of action and its biochemical and physiological effects. Additionally, further studies into its reactivity with other molecules could be conducted. Additionally, research into the synthesis of other halogenated aromatic compounds could be conducted, as well as research into the use of 2,4-Dichloro-1,5-difluoro-3-(trichloromethoxy)benzene in other applications, such as catalysis and drug delivery. Finally, research into the environmental effects of 2,4-Dichloro-1,5-difluoro-3-(trichloromethoxy)benzene could also be conducted.
Aplicaciones Científicas De Investigación
2,4-Dichloro-1,5-difluoro-3-(trichloromethoxy)benzene has been used in a variety of scientific studies, including molecular modeling and spectroscopic studies. It has been used to study the structure and reactivity of halogenated aromatic compounds, as well as to study the interactions between halogenated aromatic compounds and other molecules. 2,4-Dichloro-1,5-difluoro-3-(trichloromethoxy)benzene has also been used in laboratory experiments to study the reactivity of halogenated aromatic compounds with other molecules.
Propiedades
IUPAC Name |
2,4-dichloro-1,5-difluoro-3-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl5F2O/c8-4-2(13)1-3(14)5(9)6(4)15-7(10,11)12/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUPSNPMAVSBAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)OC(Cl)(Cl)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl5F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-1,5-difluoro-3-(trichloromethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-{4-[(2E)-3-(3-Methoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1402115.png)

![1-{4-[(2E)-3-(2-Bromophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1402117.png)
![N-[amino(imino)methyl]-4-ethylpiperazine-1-carboximidamide](/img/structure/B1402120.png)

![Methyl 6-acetyl-2-[(chloroacetyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1402124.png)


